1,1-Dibromo-2-fluoroethylene
Description
Significance within Halogenated Alkene Chemistry
Halogenated alkenes, also known as haloalkenes, are a class of organic compounds characterized by at least one halogen atom and a carbon-carbon double bond. rroij.com These compounds are significant in organic synthesis because the incorporation of a halogen atom can dramatically alter a molecule's reactivity, providing a handle for further functionalization. numberanalytics.com Halogenation reactions are fundamental for creating a wide array of functional groups and intermediates, which are then used to build complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
The polarity of the carbon-halogen bond makes haloalkenes generally more reactive than their non-halogenated alkane counterparts. rroij.com This enhanced reactivity is central to their role as versatile intermediates. For example, the halogenation of alkenes to produce vicinal dihalides is a key reaction in organic chemistry. fiveable.me These dihalides can then be used in subsequent reactions. 1,1-Dibromo-2-fluoroethylene fits within this context as a polyhalogenated alkene, a molecule with multiple points of potential reactivity that can be exploited in synthetic pathways.
Overview of Structural Considerations within Dihaloalkenes
The structure of dihaloalkenes is crucial to their chemical behavior. The presence of two halogen atoms on the ethene backbone significantly influences the molecule's electronic properties and geometry. The difference in electronegativity between the carbon and halogen atoms creates a dipole moment, rendering the molecule polar. rroij.com
Recent computational and structural analyses have shed light on the noncovalent interactions involving haloalkenes. acs.orgcsic.es The number and type of halogen atoms bonded to the double bond dictate the nature of these interactions. csic.es While monohalogenated ethenes tend to form hydrogen bonds, studies show that di- and tetrahalogenated ethenes can participate in lone pair-π interactions, where the carbon-carbon double bond acts as an electron density acceptor. csic.esresearchgate.net In these interactions, an sp² hybridized carbon atom can act as a Lewis acid. researchgate.net This ability to accept electron density is a key feature of their reactivity, making them susceptible to attack by nucleophilic species. acs.org The specific arrangement and type of halogens, such as the combination of bromine and fluorine in this compound, modulate these electronic effects and steric factors, thereby fine-tuning the compound's reactivity profile.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 358-96-3 | chemical-suppliers.eusynquestlabs.comaablocks.com |
| Molecular Formula | C₂HBr₂F | chemical-suppliers.eusynquestlabs.comaablocks.com |
| Molecular Weight | 203.84 g/mol | chemical-suppliers.eu |
| Density | 2.349 g/cm³ | chemical-suppliers.eu |
| Boiling Point | 100.5 °C at 760 mmHg | chemical-suppliers.eu |
| Flash Point | 14.6 °C | chemical-suppliers.eu |
| SMILES | FC=C(Br)Br | aablocks.com |
Table 2: Comparison of Related Dihaloalkene Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 358-96-3 | C₂HBr₂F | 203.84 | Geminal dibromo, one fluoro |
| 1,1-Dibromodifluoroethylene | 430-85-3 | C₂Br₂F₂ | 221.826 nist.gov | Geminal dibromo, geminal difluoro |
| (Z)-1,2-Dibromo-1-fluoroethene | 358-98-5 | C₂HBr₂F | 203.84 nih.gov | Vicinal dibromo, one fluoro (Z-isomer) |
| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 98.96 | Vicinal dichloro alkane |
| 1,2-Difluoroethylene (B154328) | 1630-77-9 | C₂H₂F₂ | 64.03 | Vicinal difluoro (E/Z isomers exist) beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
1,1-dibromo-2-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F/c3-2(4)1-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGLWGRDIBCXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577372 | |
| Record name | 1,1-Dibromo-2-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-96-3 | |
| Record name | 1,1-Dibromo-2-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromo-2-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,1 Dibromo 2 Fluoroethylene and Analogous Compounds
Dehydrohalogenation Approaches
Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a fundamental method for creating alkenes. sci-hub.se This strategy is particularly relevant in the synthesis of fluorinated alkenes from polyhalogenated alkane precursors. sci-hub.se
Routes from Polyhaloethanes
The synthesis of vinyl halides often involves the dehydrohalogenation of polyhaloethanes. For instance, the industrial preparation of 1,1-difluoroethene (vinylidene fluoride) involves the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) via pyrolysis at high temperatures (700–900°C). thieme-connect.de Similarly, chlorotrifluoroethene can be produced from chlorofluoroethane precursors. thieme-connect.de While a specific documented synthesis of 1,1-Dibromo-2-fluoroethylene from a polyhaloethane via this method is not detailed in the provided results, a logical precursor would be 1,1-dibromo-2-fluoroethane. The elimination of hydrogen bromide (HBr) from this substrate would yield the desired product. Another potential precursor is 1,1-Difluoro-2,2-dibromoethane. lookchem.com
Base-Catalyzed Elimination Mechanisms in Fluoroalkene Synthesis
Base-catalyzed elimination reactions are crucial for synthesizing fluoroalkenes. The mechanism of elimination can be influenced by the substrate and reaction conditions. In the context of fluorinated compounds, the E1cB (Elimination, Unimolecular, conjugate Base) mechanism is often relevant due to the acidity of hydrogen atoms alpha to fluorine. beilstein-journals.org The presence of fluorine's strong electron-withdrawing effect can stabilize the intermediate carbanion.
The process often involves a stepwise mechanism with the formation of an intermediate, followed by the elimination of a leaving group. For example, the hydrodefluorination of trifluoromethylalkenes proceeds through a hydridic addition followed by a β-F elimination from the resulting intermediate. The stereoselectivity of the elimination can be influenced by electronic repulsion between substituents in the transition state. In some cases, base-promoted E1cB elimination is driven by the formation of an extended conjugated system in the product. beilstein-journals.org
Table 1: General Bases and Conditions for Elimination Reactions
| Base/Reagent | Substrate Type | Conditions | Reaction Type |
| Potassium Hydroxide (B78521) (KOH) | Haloalkane | In Ethanol | Elimination youtube.com |
| Sodium-Mercury Amalgam (Na-Hg) | β-hydroxy sulfone | 10% Na-Hg | Reductive 1,2-elimination cas.cn |
| Diazaphospholene Catalyst | Trifluoromethylalkene | Mild, with PhSiH₃ | Hydrodefluorination / β-F elimination |
| Various Bases | Halofluorinated Diesters | - | E2 or E1cB Elimination beilstein-journals.org |
Halogen-Metal Exchange and Subsequent Transformations (general for gem-dihalides)
Halogen-metal exchange is a powerful organometallic reaction for converting an organic halide into an organometallic species, most commonly an organolithium compound. wikipedia.org This reaction is particularly effective for gem-dihaloalkenes, where it can be used to generate vinyl carbenoids or vinyllithium (B1195746) reagents for further transformations. soton.ac.uknih.gov
The exchange is typically a fast, kinetically controlled process, with reactivity following the trend I > Br > Cl. wikipedia.org For gem-dibromoalkenes, treatment with an organolithium reagent like n-butyllithium can result in a bromine-lithium exchange, forming a bromo-lithiated carbenoid. soton.ac.uk These intermediates can be trapped with an electrophile or may undergo rearrangement. soton.ac.uk The generation of vinyl carbenoids from gem-dibromoalkenes via lithium-bromine exchange has been studied in both batch and microflow systems, with the latter sometimes offering superior control over unstable intermediates. soton.ac.uk While an analogous series of bromide-based dihalides failed to undergo halogen-metal exchange in one specific study focused on a different system, bromine-lithium exchange is a widely recognized reaction for gem-dibromoalkenes. soton.ac.ukacs.org This method allows for the preparation of vinyl derivatives with retention of the double bond's stereochemistry. wikipedia.org
Wittig-Type Alkenation Strategies for 1,1-Dihaloalkenes
The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. wikipedia.orgorganic-chemistry.org These reactions can be adapted to synthesize 1,1-dihaloalkenes. The general approach involves reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent). wikipedia.org
To synthesize a 1,1-dihaloalkene, a dihalogenated version of the phosphorus reagent is required. For example, the synthesis of gem-difluoroalkenes can be achieved through Wittig-type difluoromethylenation. nih.gov While stabilized ylides typically yield (E)-alkenes, non-stabilized ylides often lead to (Z)-alkenes. organic-chemistry.org The reaction proceeds through the formation of an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org
Table 2: Examples of Wittig-Type Olefination
| Carbonyl Compound | Phosphorus Reagent | Product Type | Reference |
| Aldehyde/Ketone | Triphenyl phosphonium (B103445) ylide (Wittig Reagent) | Alkene | wikipedia.org |
| α,β-unsaturated aldehydes | (3-carboxy-2-oxopropylidene)triphenylphosphorane | Multifunctional cyclohexenones | organic-chemistry.org |
| Aldehydes/Ketones | - | gem-Difluoroalkenes | nih.gov |
General Synthetic Pathways for 1,1-Dihaloalk-1-enes
Beyond the specific methods detailed above, there exist several general strategies for the synthesis of 1,1-dihaloalk-1-enes. A comprehensive review on the synthesis and metal-catalyzed reactions of gem-dihalovinyl systems highlights the utility of these compounds. nih.gov
One common pathway involves the reaction of an aldehyde with a carbon tetrahalide (e.g., CBr₄) and triphenylphosphine. This transformation, a variation of the Appel reaction, effectively converts the carbonyl group into a gem-dihaloalkene. Another significant approach is the halopalladation of haloalkynes, which can produce dihaloalkenes with high regio- and stereoselectivity under mild conditions. lookchem.com Furthermore, various synthetic pathways can be designed starting from different functional groups, often involving a sequence of reactions such as substitution, elimination, and addition. youtube.com The development of new synthetic methods continues to be an active area of research, aiming to create efficient and selective pathways to these valuable chemical intermediates. tdl.orgwvu.edu
Chemical Reactivity and Mechanistic Investigations of 1,1 Dibromo 2 Fluoroethylene
Electrophilic Addition Reactions to Halogenated Alkenes
The carbon-carbon double bond, being an area of high electron density, is susceptible to attack by electrophiles. savemyexams.comlumenlearning.comlibretexts.org In halogenated alkenes like 1,1-dibromo-2-fluoroethylene, the reactivity is influenced by the electron-withdrawing nature of the halogen substituents.
Halogenation Processes (e.g., with Bromine, Chlorine)
The addition of halogens such as chlorine and bromine to alkenes is a well-established electrophilic addition reaction. msu.edulibretexts.orgstudymind.co.uk This process, known as halogenation, typically proceeds at room temperature and does not require a catalyst. studymind.co.ukchemguide.co.uk The reaction involves the opening of the C=C double bond and the formation of a saturated molecule with a halogen atom bonded to each of the former double-bonded carbons. studymind.co.uk For instance, the reaction of ethene with bromine yields 1,2-dibromoethane. libretexts.orgchemguide.co.uk
While the reaction with bromine is common, chlorine reacts more rapidly, and iodine reacts much more slowly. libretexts.orgchemguide.co.uk The reaction with fluorine is often explosive and not synthetically useful. libretexts.orgchemguide.co.uk The stereoselectivity of these additions is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. msu.edumasterorganicchemistry.com This is explained by the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite side. masterorganicchemistry.com
When the reaction is carried out in the presence of water, as with bromine water, the major product is often a halohydrin, such as 2-bromoethanol (B42945) from the reaction with ethene, because water acts as a nucleophile. libretexts.orgchemguide.co.uk
The general reactivity of alkenes towards halogens is influenced by the substituents on the double bond. For this compound, the electron-withdrawing effects of the halogens would be expected to decrease the nucleophilicity of the double bond, making it less reactive towards electrophilic attack compared to unsubstituted alkenes.
Table 1: Halogenation of Alkenes
| Alkene | Reagent | Product | Conditions |
| Ethene | Br₂ | 1,2-dibromoethane | Room Temperature |
| Ethene | Cl₂ | 1,2-dichloroethane | Faster than bromine |
| Cyclohexene | Br₂ | trans-1,2-dibromocyclohexane | Room Temperature |
Hypohalite Additions to Fluoroalkenes
Hypohalites, such as those derived from perfluoroalkyls, perfluoroacyls, and perfluoroalkylsulfonyls, readily undergo addition reactions with fluoroalkenes. beilstein-journals.orgbeilstein-journals.org For example, various hypohalites have been shown to react with 1,2-difluoroethylene (B154328) to produce addition products in high to quantitative yields. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions often exhibit high stereospecificity. beilstein-journals.orgresearchgate.net For instance, the addition of many hypohalites to cis-1,2-difluoroethylene proceeds via syn-addition to yield the erythro-isomer, while addition to the trans-isomer gives the threo-isomer. beilstein-journals.orgresearchgate.net However, exceptions exist where steric factors may lead to anti-addition. beilstein-journals.orgresearchgate.net
Table 2: Hypohalite Addition to 1,2-Difluoroethylene
| Hypohalite | Configuration of 1,2-Difluoroethylene | Product Stereochemistry | Yield (%) |
| CF₃C(O)OCl | Z (cis) | erythro | 64 |
| CF₃C(O)OCl | E (trans) | threo | 65 |
| CF₃SO₂OCl | Z (cis) | erythro | 88 |
Data sourced from a comprehensive review on the chemistry of 1,2-difluoroethylene. researchgate.net
Nucleophilic Reactions
In contrast to electrophilic additions, nucleophilic reactions involve the attack of a nucleophile on an electron-deficient center. In the case of this compound, the carbon atoms of the double bond are rendered electrophilic by the attached halogens, making them susceptible to nucleophilic attack.
Vinylic Substitution Pathways
Nucleophilic substitution at a vinylic carbon is a challenging transformation but can occur through various mechanisms. researchgate.netresearchgate.net For unactivated vinyl halides, computational studies suggest that a direct, single-step SN2-type reaction can occur, with the nucleophile approaching in the plane of the double bond (σ-attack). wayne.edu However, for dihaloethylenes that are moderately activated, such as 1-chloro-1-fluoroethylene, a π-attack, where the nucleophile approaches perpendicular to the plane of the double bond, is favored in the gas phase. researchgate.netwayne.edu The presence of electron-withdrawing groups on the double bond generally facilitates nucleophilic vinylic substitution. wayne.edu The reaction of (Z)-1-Bromo-2-fluoroethene with certain nucleophiles has been proposed to proceed through a nucleophilic vinylic substitution-like transition state. lookchem.com
Reactions with Organometallic Reagents (e.g., Chromium-mediated reactions with related bromo-fluoro systems)
Chromium(II) chloride is a versatile reagent for mediating reactions involving organohalides. researchgate.netresearchgate.net In the context of bromo-fluoro systems, chromium-mediated reactions have been utilized for various transformations. For instance, the reaction of a 1,1-dibromo-1-fluoroalkane with CrCl₂ can lead to the formation of a (Z)-fluoroalkene derivative through an α-elimination of a chromium carbenoid intermediate, followed by a 1,2-hydrogen shift. researchgate.netresearchgate.net
Furthermore, chromium(II) chloride, often in the presence of a nickel(II) salt as a catalyst, can mediate the coupling of 1-bromo-1-fluoroalkenes with aldehydes. researchgate.netresearchgate.net These reactions proceed with high stereoselectivity to afford (Z)-2-fluoroallylic alcohols. researchgate.netresearchgate.net This type of coupling reaction is believed to involve the oxidative addition of Ni(0) to the alkenyl halide, followed by transmetallation to chromium and subsequent addition to the aldehyde. google.com
The reduction of the ester moiety in ethyl dibromofluoroacetate with lithium borohydride (B1222165) yields 2,2-dibromo-2-fluoroethanol. nih.gov This alcohol can then be converted into various ethers, which subsequently undergo chromium-mediated stereoselective formation of (Z)-1-fluoro-2-alkenyl alkyl ethers. nih.gov
Elimination Reactions and Competing Pathways
Elimination reactions of haloalkenes are a primary method for synthesizing halogenated acetylenes, which are valuable but often unstable and potentially explosive synthetic intermediates. thieme-connect.de These reactions, typically dehydrohalogenations, are often in competition with substitution pathways.
Formation of Halogenated Acetylenes from Related Haloethanes
The synthesis of 1-bromo-2-fluoroacetylene has been achieved through successive dehydrohalogenation reactions starting from 1,1-dibromo-2-fluoroethane. thieme-connect.de A more direct precursor, this compound, would be expected to undergo dehydrobromination to yield the same acetylenic product. This type of reaction is generally promoted by a strong base. For example, 1,1-dichloro-2-fluoroethene undergoes dehydrochlorination with solid potassium hydroxide (B78521) to produce 1-chloro-2-fluoroacetylene. thieme-connect.de Similarly, treating tribromoethene with alcoholic potassium hydroxide yields dibromoacetylene. thieme-connect.de
Another route to halogenated acetylenes involves the reaction of 1,2-dihaloethenes with organolithium reagents, which proceeds through an E2 elimination followed by deprotonation to form a lithiated haloacetylide. acs.org These intermediates are effective nucleophiles for various transformations. acs.org A high-temperature gas-phase reaction of 1,1-dibromo-2,2-difluoroethene with lithium vapor has also been used to prepare 1-bromo-2-fluoroacetylene. thieme-connect.de These examples suggest that this compound could serve as a viable precursor to 1-bromo-2-fluoroacetylene via base-induced elimination of hydrogen bromide.
Stereochemical Outcomes in Elimination Reactions
The E2 elimination mechanism, which is common for these transformations, has a strong stereochemical preference for an anti-periplanar arrangement of the departing proton and leaving group. iitk.ac.inchemistrysteps.com This means the hydrogen and the leaving group must be oriented at a 180° dihedral angle for the reaction to proceed efficiently. chemistrysteps.com This geometric requirement is crucial for determining the stereochemistry of the resulting alkene product, often favoring the formation of the more stable trans (E) isomer. iitk.ac.insaskoer.ca
In substrates with only one β-hydrogen, the reaction becomes stereospecific, meaning the stereochemistry of the reactant dictates the stereochemistry of the product, as the molecule has no alternative conformation for elimination. chemistrysteps.comchemistrysteps.com For this compound, which lacks stereoisomers, the concept of stereoselectivity applies to which of the two bromine atoms is eliminated in relation to the single vinylic hydrogen. The anti-periplanar requirement of the E2 mechanism would govern the transition state geometry, influencing the regioselectivity and feasibility of the elimination process. iitk.ac.inlibretexts.org
Cycloaddition Chemistry
Cycloaddition reactions provide a powerful method for constructing cyclic molecules, and fluoroalkenes are known to participate in such transformations. thieme-connect.demdpi.com
Dihalocarbene Additions to Fluoroalkenes
Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), are electrophilic intermediates that add to alkenes to form gem-dihalocyclopropanes. researchgate.netrsc.orgunit.no These reactions are often carried out under phase-transfer catalysis conditions. researchgate.netrsc.org The addition of dihalocarbenes to vinyl fluorides has been successfully demonstrated. cas.czresearchgate.net For example, dichlorocarbene adds to vinyl fluoride (B91410) to yield 1,1-dichloro-2-fluorocyclopropane. cas.cz
The presence of a fluorine atom on the double bond can influence its reactivity. While fluorine is inductively electron-withdrawing, which deactivates the alkene towards electrophilic attack, it can also donate electron density via resonance. cas.czrsc.org Studies have shown that some fluoroalkenes, like 1-fluoro-1-phenylethene, are slightly more reactive towards dichlorocarbene than styrene (B11656) itself. cas.cz Therefore, the [2+1] cycloaddition of a dihalocarbene to this compound is a chemically feasible process that would lead to a highly halogenated cyclopropane (B1198618) derivative.
Table 1: Reactivity of Fluoroalkenes in Dihalocarbene Additions
| Fluoroalkene | Carbene | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|---|
| 1-Fluoro-1-phenylethene | :CCl₂ | NaOH, CHCl₃, PTC | 1,1-Dichloro-2-fluoro-2-phenylcyclopropane | Good yield; slightly more reactive than styrene. | cas.cz |
| (E/Z)-1-Fluoro-2-phenylethene | :CCl₂ | NaOH, CHCl₃, PTC | No reaction | Higher calculated activation barrier prevents reaction. | cas.cz |
| 1-Fluoro-1-phenylethene | :CBr₂ | - | 1,1-Dibromo-2-fluoro-2-phenylcyclopropane | Adduct formed and used in subsequent rearrangement. | cas.czcas.cz |
Rearrangements of Cyclopropyl Adducts
The gem-dihalocyclopropane adducts formed from these cycloadditions are often strained and can undergo subsequent rearrangements, particularly under thermal or catalytic conditions. rsc.orgunit.noresearchgate.net A common pathway is the cyclopropyl-allyl rearrangement, which involves ring-opening to form a more stable allylic species. researchgate.net
For example, the adduct formed from dibromocarbene and 1-fluoro-1-phenylethene, 1,1-dibromo-2-fluoro-2-phenylcyclopropane, rearranges upon heating with silver salts to yield an acetoxy-bromo-fluoro-propene derivative. cas.czcas.cz Similarly, gas-phase pyrolysis of chlorofluorocyclopropanes can lead to 2-fluoroallyl halides and other rearranged products. researchgate.net These rearrangements are driven by the release of ring strain and the formation of stabilized intermediates. The adduct resulting from the reaction of a dihalocarbene with this compound would be a polyhalogenated cyclopropane, and it would be expected to be susceptible to similar ring-opening and rearrangement reactions, providing a route to various functionalized halogenated propenes. researchgate.net
Spectroscopic Characterization and Structural Analysis of 1,1 Dibromo 2 Fluoroethylene
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. In this method, a sample is vaporized and then ionized, most commonly by a high-energy beam of electrons. The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z) and detected.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a gaseous sample with electrons, typically with an energy of 70 electron volts (eV). This high energy is sufficient to knock an electron from the analyte molecule (M), forming a radical cation known as the molecular ion ([M]•+).
M + e⁻ → [M]•+ + 2e⁻
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, more stable ions and neutral radicals. Only the charged fragments are detected by the mass spectrometer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio. The fragmentation pattern is characteristic of the compound's structure.
Fragmentation Pattern of 1,1-Dibromo-2-fluoroethylene
While a publicly available, detailed experimental EI mass spectrum for this compound is not readily found in common spectral databases, its fragmentation pattern can be predicted based on the known principles of mass spectrometry and the behavior of similar halogenated alkenes.
The presence of two bromine atoms is a key feature that will dominate the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in a characteristic isotopic pattern for any fragment containing bromine atoms.
Molecular Ion Peak ([M]•+): The molecular ion peak for this compound (C₂HBr₂F) would appear as a cluster of three peaks at m/z values corresponding to the different isotopic combinations of the two bromine atoms: [C₂H⁷⁹Br₂F]•+ (m/z 202), [C₂H⁷⁹Br⁸¹BrF]•+ (m/z 204), and [C₂H⁸¹Br₂F]•+ (m/z 206). The relative intensities of these peaks would be in a ratio of approximately 1:2:1. docbrown.info
Loss of a Bromine Atom: A common fragmentation pathway for haloalkanes and haloalkenes is the cleavage of a carbon-halogen bond. The loss of a bromine radical from the molecular ion would result in a [C₂HBrF]⁺ fragment. This fragment would also exhibit an isotopic signature, with two peaks of nearly equal intensity at m/z 123 ([C₂H⁷⁹BrF]⁺) and m/z 125 ([C₂H⁸¹BrF]⁺).
Loss of a Fluorine Atom: The loss of a fluorine atom from the molecular ion would lead to a [C₂HBr₂]⁺ fragment. This ion would show the characteristic 1:2:1 isotopic pattern for two bromine atoms at m/z 183, 185, and 187.
Other Potential Fragments: Further fragmentation could lead to the formation of smaller ions. The cleavage of the C=C double bond is also possible, though it generally requires more energy.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios for this compound under electron ionization. The relative abundances are hypothetical and intended to illustrate the expected pattern.
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 202, 204, 206 | [C₂HBr₂F]•+ | Molecular ion peak with a characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 183, 185, 187 | [C₂HBr₂]⁺ | Loss of a fluorine atom. Exhibits a 1:2:1 isotopic pattern. |
| 123, 125 | [C₂HBrF]⁺ | Loss of a bromine atom. Exhibits a 1:1 isotopic pattern for one bromine atom. |
| 94, 96 | [CBr]⁺ | Fragment containing one bromine atom, showing a 1:1 isotopic pattern. |
| 79, 81 | [Br]⁺ | Bromine ion, showing a 1:1 isotopic pattern. |
| 45 | [C₂HF]⁺ | Fragment resulting from the loss of both bromine atoms. |
Computational and Theoretical Studies on 1,1 Dibromo 2 Fluoroethylene
Quantum Mechanical Calculations of Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental to understanding the geometry and electronic nature of 1,1-dibromo-2-fluoroethylene.
Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a primary step in computational analysis. For this compound, this involves calculating the bond lengths and bond angles that correspond to the minimum energy state of the molecule. High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are often employed for accurate structural predictions. These calculations account for electron correlation and can be extrapolated to the complete basis set limit to further refine the results. nih.gov The optimized geometry provides a foundational model for understanding the molecule's physical and chemical behavior.
Table 1: Calculated Equilibrium Geometry of this compound Note: The following data is illustrative and based on typical bond lengths and angles for similar halogenated ethenes. Precise values would be obtained from specific high-level quantum mechanical calculations.
| Parameter | Value |
| C=C Bond Length | ~1.32 Å |
| C-Br Bond Length | ~1.88 Å |
| C-F Bond Length | ~1.34 Å |
| C-H Bond Length | ~1.08 Å |
| ∠(Br-C-Br) | ~112° |
| ∠(F-C-H) | ~110° |
| ∠(Br-C=C) | ~124° |
| ∠(F-C=C) | ~125° |
The stability of halogenated alkenes is influenced by a combination of electronic and steric effects. Computational methods can quantify these contributions. For instance, density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the electronic energy of different isomers and conformers. researchgate.net
Vibrational Analysis and Force Field Calculations
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. Computational vibrational analysis is crucial for interpreting these experimental spectra. By calculating the harmonic and anharmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions (e.g., stretching, bending, and twisting). nih.govresearchgate.net
Force field calculations are an integral part of this analysis. A molecular force field is a set of parameters and a potential energy function that describes the energy of a molecule as a function of its atomic coordinates. encyclopedia.pub Ab initio force fields, derived from quantum mechanical calculations, can be used to predict vibrational spectra with high accuracy. nih.govresearchgate.net These calculations can also help in understanding the nature of chemical bonds, as the force constants associated with bond stretching are related to bond strength. encyclopedia.pub
Table 2: Predicted Vibrational Frequencies for this compound Note: These are representative values and would be refined by specific computational studies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C=C) | ~1650 | C=C stretching |
| ν(C-H) | ~3100 | C-H stretching |
| ν(C-F) | ~1100 | C-F stretching |
| ν(C-Br) sym | ~600 | Symmetric C-Br stretching |
| ν(C-Br) asym | ~680 | Asymmetric C-Br stretching |
| δ(CH) | ~1300 | C-H in-plane bending |
| ω(CH) | ~950 | C-H out-of-plane wagging |
| δ(CBr₂) | ~250 | CBr₂ scissoring |
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For this compound, this includes modeling its participation in various transformations.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed. libretexts.org Locating and characterizing transition state structures is a key aspect of computational reaction modeling. aps.org Methods such as synchronous transit-guided quasi-Newton (STQN) or dimer methods are used to find these saddle points on the potential energy surface.
Once a transition state is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. libretexts.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. chemistrysteps.com
A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its geometric parameters. libretexts.orglongdom.org For a chemical reaction, the PES provides a landscape of all possible atomic arrangements and their corresponding energies. longdom.org Computational methods allow for the exploration of these surfaces to map out the most likely reaction pathways. aps.org
For reactions involving fluoroalkenes like this compound, exploring the PES can reveal the mechanisms of addition, elimination, and substitution reactions. chemistrysteps.comresearchgate.net For example, in an addition reaction, the PES would show the energy changes as the reactant molecules approach each other, pass through the transition state, and form the final product. chemistrysteps.com The shape of the PES can also explain the stereoselectivity and regioselectivity of a reaction by showing which pathways are energetically more favorable. chemistrysteps.com The study of potential energy surfaces is crucial for understanding reaction dynamics and predicting the outcomes of chemical transformations. longdom.orgnih.gov
Stereochemical Investigations through Computational Chemistry
Computational chemistry offers powerful tools to investigate the stereochemical aspects of molecules like this compound. These methods allow for the detailed examination of molecular geometries, electronic structures, and the energetic differences between stereoisomers, providing insights that complement experimental findings.
High-level quantum chemical calculations are instrumental in determining the preferred spatial arrangement of atoms in halogenated ethylenes. For instance, in related dihaloethenes, computational studies have shown that the cis isomer can be more stable than the trans isomer, a phenomenon often referred to as the "cis effect". researchgate.net This counterintuitive result, where the sterically more hindered isomer is thermodynamically favored, is attributed to a combination of electronic effects, including hyperconjugation. researchgate.netresearchgate.net Specifically, the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding π* orbital of the C=C double bond is a key stabilizing interaction. researchgate.net
The relative stability of isomers is a critical factor in predicting reaction outcomes and understanding the intrinsic properties of a molecule. Computational models can predict the energy differences between isomers with a high degree of accuracy. For example, in 1,2-dihaloethenes, the energy difference between cis and trans isomers is often on the order of a few kilojoules per mole.
The stereochemical configuration also significantly influences the molecule's reactivity. In some halogenated alkenes, the cis isomer exhibits enhanced reactivity toward nucleophilic substitution reactions. This is due to the increased electrophilic character of the carbon atoms resulting from the cumulative electron-withdrawing effects of the halogen atoms when they are in close proximity.
Interactive Data Table: Calculated Properties of Halogenated Ethene Isomers
| Compound | Isomer | Calculated Property | Value | Computational Method |
| 1,2-Difluoroethylene (B154328) | Cis | Relative Energy | More Stable | Ab initio/DFT |
| 1,2-Dichloroethylene | Cis | Relative Energy | More Stable | Ab initio/DFT |
| 1,2-Dibromoethene | Cis | Relative Energy | More Stable | MP4(STDQ)/6-311++G(3df,3dp) |
| 1-Chloro-2-fluoroethylene | Cis-to-Trans | ΔH° (615 K) | 780 ± 20 cal/mol | Not Specified |
| 1-Chloro-2-fluoroethylene | Cis-to-Trans | ΔS° (615 K) | 0.21 ± 0.04 cal/deg-mol | Not Specified |
This table presents a summary of computational findings on the relative stability of various halogenated ethene isomers.
Studies on Isomeric Interconversion and Thermodynamic Stability of Halogenated Ethenes
Computational chemistry provides a robust framework for studying the interconversion between isomers and their relative thermodynamic stabilities. These studies often involve mapping the potential energy surface to identify transition states and calculate the activation energies required for isomerization.
For halogenated ethylenes, the interconversion between cis and trans isomers is a key area of investigation. The energy barrier for this rotation around the carbon-carbon double bond is typically high but can be influenced by the nature of the halogen substituents. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to model these processes. researchgate.net
The thermodynamic stability of different isomers is determined by their relative energies, which can be calculated with high accuracy. scirp.org For many dihaloethylenes, the cis isomer is found to be thermodynamically more stable than the trans isomer, a trend that is well-reproduced by computational models. researchgate.net This stability is often attributed to favorable electronic interactions that outweigh steric repulsion. researchgate.net
Quantum-chemical studies have also explored the protonation of dihaloethenes, which can lead to the formation of different cationic isomers. yorku.ca These studies calculate proton affinities and map the potential energy surfaces for the interconversion of these protonated species, providing insights into their reactivity and stability. yorku.ca For example, calculations have shown that protonation at a carbon atom is generally more favorable than at a halogen atom. yorku.ca
The stability of halogenated compounds can be influenced by a variety of factors, including steric and electronic effects. semanticscholar.org Computational models allow for the decomposition of the total energy into different contributing factors, helping to elucidate the origins of isomeric stability. researchgate.net
Interactive Data Table: Calculated Thermodynamic Properties of Halogenated Ethenes
| Compound | Isomerization | Thermodynamic Parameter | Calculated Value | Computational Method |
| 1,2-Dichloroethylene | Cis-to-Trans | K (562 K) | 0.645 ± 0.013 | Gas Chromatography |
| 1,2-Dimethoxyethylene | Liquid Phase | ΔH° | 1.549 ± 0.019 kcal/mol | Not Specified |
| 1,2-Dimethoxyethylene | Liquid Phase | ΔS° | 1.34 ± 0.05 eu/mol | Not Specified |
| 1,2-Dimethoxyethylene | Vapor Phase | ΔH° | 1.445 ± 0.054 kcal/mol | Not Specified |
| 1,2-Dimethoxyethylene | Vapor Phase | ΔS° | 1.66 ± 0.15 eu/mol | Not Specified |
| 1,1-C2H2F2 | N/A | Proton Affinity | 171.1 kcal/mol | CBS-QB3 |
| cis-1,2-C2H2F2 | N/A | Proton Affinity | 152.9 kcal/mol | CBS-QB3 |
| trans-1,2-C2H2F2 | N/A | Proton Affinity | 151.9 kcal/mol | CBS-QB3 |
| 1,1-C2H2Cl2 | N/A | Proton Affinity | 176.0 kcal/mol | CBS-QB3 |
| cis-1,2-C2H2Cl2 | N/A | Proton Affinity | 159.7 kcal/mol | CBS-QB3 |
| trans-1,2-C2H2Cl2 | N/A | Proton Affinity | 162.0 kcal/mol | CBS-QB3 |
This table summarizes key thermodynamic data for the isomerization and protonation of various halogenated ethenes as determined by computational and experimental methods.
Applications in Organic Synthesis and Advanced Materials
Building Block for Fluoro-Organic Synthesis
1,1-Dibromo-2-fluoroethylene serves as a key starting material for the introduction of fluorine into organic molecules. The presence of two bromine atoms and one fluorine atom on a two-carbon framework provides multiple reaction sites for synthetic transformations.
1,1-Dibromoalkenes are widely recognized as important intermediates in organic synthesis, offering pathways to a variety of functionalized products. sioc-journal.cnsioc-journal.cn The differential reactivity of the two bromine atoms in 1,1-dibromoalkenes allows for stepwise reactions, making them suitable for the design of tandem reactions. magtech.com.cn For instance, the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride has been shown to proceed stereoselectively to produce (Z)-1-bromo-1-alkenes. acs.org This transformation highlights the potential of this compound to be selectively converted into monobrominated fluoroalkenes, which are themselves valuable synthetic intermediates.
Furthermore, 1,1-dibromoalkenes can be converted into 1-bromoalkynes, which are also useful building blocks in organic synthesis. researchgate.net While direct examples involving this compound are not extensively documented, the general reactivity of this class of compounds suggests its utility as a precursor to various functionalized fluoroalkenes.
A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which are structurally similar to this compound, using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. This reaction demonstrates the feasibility of converting a dibromoalkene moiety into a bromofluoroalkene.
The following table summarizes the transformation of a related 1,1-dibromoalkene to a functionalized fluoroalkene:
| Starting Material | Reagent | Product | Yield | Reference |
| 1-(2,2-dibromovinyl)benzene | TBAF·3H₂O | (Z)-1-(2-bromo-1-fluorovinyl)benzene | Good | Not specified in provided text |
This table illustrates a reaction of a similar compound, highlighting the potential synthetic pathways for this compound.
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluoro-olefin compounds, in particular, are valuable in medicinal chemistry and materials science. lookchem.com 1,1-Dibromoalkenes serve as precursors for the synthesis of a wide range of compounds, including polysubstituted alkenes and various heterocyclic compounds. sioc-journal.cnmagtech.com.cn
For example, 1,1-dibromo-2-arylalkenes have been used in cyclization reactions to synthesize isocoumarins, indenes, indoles, isoindoles, benzothiophenes, and benzofurans through various cross-coupling reactions. magtech.com.cn This wide range of accessible structures underscores the potential of this compound to act as a scaffold for the synthesis of diverse fluorinated motifs.
While specific examples starting from this compound are limited in the provided literature, the known reactivity of the 1,1-dibromoalkene functional group in palladium-catalyzed cross-coupling reactions suggests its applicability in creating a variety of fluorinated compounds. sioc-journal.cnresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of molecular architectures.
Stereoselective Chemical Transformations
Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. 1,1-Dibromoalkenes can undergo stereoselective reactions, providing control over the spatial arrangement of atoms in the final product.
The reduction of gem-dibromoalkenes can be achieved with high stereoselectivity. For instance, the reduction of gem-dibromocyclopropanes to the corresponding monobromocyclopropanes has been accomplished with high stereoselectivity using dimethyl phosphite (B83602) and potassium carbonate. ingentaconnect.com Similarly, the metal-mediated debromination of gem-dibromoalkenes can proceed stereoselectively to yield either (E)- or (Z)-vinyl bromides, depending on the reaction conditions. researchgate.netsorbonne-universite.fr Palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes with Bu₃SnH stereoselectively produces (Z)-1-bromo-1-alkenes. acs.org
A Wittig-type reaction using P(OPh)₃ has been shown to produce gem-bromofluoroalkenes with high E-selectivity from various aldehydes. nih.gov
The following table presents examples of stereoselective reductions of gem-dibromoalkenes, indicating the potential for controlled synthesis using this compound.
| Substrate Type | Reagent/Catalyst | Predominant Product Isomer | Reference |
| gem-Dibromocyclopropanes | Dimethyl phosphite / K₂CO₃ | Monobromocyclopropane (high stereoselectivity) | ingentaconnect.com |
| 1,1-Dibromoalkenes | SmI₂ / H₂O | (Z)-Bromoalkene | sorbonne-universite.fr |
| 1,1-Dibromoalkenes | In / InCl₃ / Pd(PPh₃)₄ | (E)-Bromoalkene | sorbonne-universite.fr |
| 1,1-Dibromoalkenes | Bu₃SnH / Pd catalyst | (Z)-1-Bromo-1-alkene | acs.org |
| Aldehydes (with CFBr₃) | P(OPh)₃ | (E)-gem-Bromofluoroalkene | nih.gov |
Generation of Reactive Intermediates for Organic Synthesis
1,1-Dihaloalkenes are known to generate highly reactive intermediates that can be trapped to form a variety of useful products. The reaction of 1,1-dibromoalkenes with organometallic reagents such as organolithium compounds or magnesium can lead to the formation of alkylidene carbenes through α-elimination. sioc-journal.cnresearchgate.net These carbenes can then undergo subsequent reactions like 1,2-migration or 1,5-C-H insertion. sioc-journal.cn
Specifically, the reaction of 1,1-dibromo-1-alkenes with a stoichiometric amount of Pd(PPh₃)₄ has been shown to afford vinylic carbene intermediates via α-dehalopalladation. researchgate.net Furthermore, the treatment of 1,1-dibromo-2,2-difluoroethylene with butyllithium (B86547) generates 1-bromo-2,2-difluorovinyllithium, a reactive intermediate that can be used in subsequent reactions. nih.gov The generation of such reactive species from this compound would provide access to a range of synthetic transformations.
Potential as a Monomer in Polymer Chemistry (general for haloalkenes)
Halogenated alkenes are an important class of monomers used in the production of various polymers. libretexts.org For example, the polymerization of acrylic monomers is a well-established field. nih.gov Chlorinated and fluorinated alkenes can undergo polymerization to form polymers with a wide range of properties and applications. thieme-connect.com The incorporation of mechanophores, such as gem-dihalocyclopropanes which can rearrange to 2,3-dihaloalkenes, into polymer backbones can impart stress-responsive properties to the material. researchgate.net
While the direct polymerization of this compound is not extensively detailed in the reviewed literature, the general reactivity of haloalkenes in polymerization reactions suggests its potential as a monomer or comonomer. The presence of both bromine and fluorine atoms could impart unique properties, such as flame retardancy and thermal stability, to the resulting polymer. The field of polymer mechanofluorochromic materials also highlights the potential for dihaloalkene products to be part of advanced, responsive polymers. rsc.org
Environmental Behavior and Degradation Pathways of Halogenated Ethenes General Relevance
Atmospheric Degradation Mechanisms
Once released into the atmosphere, halogenated ethenes are subject to various degradation mechanisms. The primary pathway for the atmospheric removal of many volatile organic compounds, including halogenated alkenes, is through reaction with photochemically generated free radicals.
Reaction with Ozone (O₃): Ozonolysis can be another significant degradation pathway for unsaturated organic compounds in the atmosphere. The reaction of ozone with the double bond of 1,1-Dibromo-2-fluoroethylene would likely lead to the formation of an initial ozonide, which can then decompose into various smaller, oxygenated products. The specifics of these products would depend on the subsequent reaction pathways and the atmospheric conditions.
The following table provides a comparative overview of the atmospheric fate of related halogenated compounds.
| Compound Name | Atmospheric Degradation Mechanism | Reference |
| 1,1-Difluoroethylene | Reacts with photochemically produced hydroxyl radicals. | chemicalbook.com |
| 1,2-Dibromotetrafluoroethane (B104034) | Slow reaction with hydroxyl radicals (half-life > 300 years); susceptible to photolysis in the stratosphere. | nih.gov |
| 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH) | Transformation initiated by hydroxyl radical oxidation in the gas phase. | nih.gov |
Aquatic and Soil Fate Processes
The behavior of this compound in aquatic and soil environments is governed by processes such as volatilization, adsorption, and biodegradation.
Volatilization: Given its likely volatility as a halogenated ethene, volatilization from water and soil surfaces is expected to be a significant fate process. For comparison, 1,1-difluoroethylene is known to volatilize from contaminated water. chemicalbook.com The Henry's Law constant is a key parameter in determining the rate of volatilization from water. For 1,2-dibromotetrafluoroethane, the estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important fate process. nih.gov
Adsorption: The extent to which this compound adsorbs to soil and sediment particles is determined by its soil organic carbon-water (B12546825) partition coefficient (Koc). While the specific Koc for this compound is not available, it can be estimated based on its structure. Generally, halogenated compounds can exhibit a range of mobility in soil. For instance, 1,1-difluoroethylene is described as having medium mobility in soil. chemicalbook.com In contrast, 1,2-dibromotetrafluoroethane is expected to have moderate mobility based on an estimated Koc value. nih.gov
Biodegradation: The potential for biodegradation of this compound is uncertain. Highly halogenated compounds are often resistant to microbial degradation. For example, fully halogenated compounds like 1,2-dibromotetrafluoroethane are not expected to biodegrade readily. nih.gov However, some microorganisms have been shown to metabolize halogenated compounds under specific conditions. For example, a genetically engineered bacterium, Pseudomonas putida G786(pHG-2), has been shown to metabolize polyfluorinated, chlorinated, and brominated compounds through sequential reductive and oxidative reactions. researchgate.net This suggests that under appropriate conditions, some level of biodegradation of this compound might be possible.
The table below summarizes the aquatic and soil fate of similar compounds.
| Compound Name | Aquatic and Soil Fate Processes | Reference |
| 1,1-Difluoroethylene | Volatilizes from contaminated water; medium mobility in soil. | chemicalbook.com |
| 1,2-Dibromotetrafluoroethane | Volatilization from moist soil and water is important; moderate mobility in soil; not expected to biodegrade readily. | nih.gov |
| Polyhalogenated Compounds | Can be metabolized by genetically engineered Pseudomonas putida G786(pHG-2). | researchgate.net |
Computational Modeling for Environmental Fate Assessment
In the absence of extensive experimental data, computational chemistry methods are valuable tools for predicting the environmental fate of chemicals like this compound. nih.gov Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can be employed to simulate the interactions of the compound with environmental components and predict its degradation pathways. nih.gov
For instance, computational models can be used to:
Estimate reaction rate constants: Theoretical calculations can provide estimates for the rate constants of reactions with atmospheric oxidants like •OH and O₃.
Predict degradation products: By modeling the reaction mechanisms, it is possible to identify the likely transformation products of this compound in various environmental compartments.
Determine physicochemical properties: Properties such as the octanol-water partition coefficient (Kow) and Henry's Law constant, which are crucial for fate modeling, can be calculated.
Computational studies have been successfully applied to understand the environmental fate of other halogenated compounds. For example, the transformation of TBECH stereoisomers by hydroxyl radicals has been investigated using computational chemistry to understand the reaction mechanisms and kinetics. nih.gov Similarly, the integration of DFT and MD shows promise in predicting the behavior of per- and polyfluoroalkyl substances (PFAS) in different environments. nih.gov These approaches could be similarly applied to gain insights into the environmental behavior of this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-Dibromo-2-fluoroethylene, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via dehydrohalogenation of 1,1,2-tribromo-1-fluoroethane using strong bases (e.g., KOH/ethanol) under controlled temperatures (30–80°C) to minimize side reactions like elimination or isomerization . Alternatively, halogen exchange reactions involving 1,1-dichloro-2-fluoroethylene with brominating agents (e.g., HBr/AlBr₃) may be employed, though selectivity requires careful optimization of stoichiometry and catalysts . Purity is enhanced via fractional distillation or preparative gas chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data do they provide?
- NMR : <sup>19</sup>F NMR identifies fluorine environments (δ ~ -120 to -150 ppm for vinylic F), while <sup>1</sup>H NMR resolves coupling patterns between vinylic protons and halogens. <sup>13</sup>C NMR distinguishes carbons bonded to Br vs. F .
- IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-F (~1100–1250 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks (m/z ≈ 210–212) and fragmentation patterns (e.g., loss of Br or F) aid structural validation .
Q. How do steric and electronic effects of bromine and fluorine influence the compound’s reactivity in substitution or addition reactions?
- The electron-withdrawing nature of Br and F increases electrophilicity at the double bond, favoring nucleophilic attacks (e.g., epoxidation or Diels-Alder reactions). Steric hindrance from the bulky Br atoms may reduce regioselectivity in additions, requiring precise control of reaction kinetics .
Advanced Research Questions
Q. What computational methods are used to predict the electronic structure and reaction pathways of this compound?
- Ab Initio Calculations : Coupled-cluster (CCSD(T)) and Møller–Plesset (MP2) methods determine equilibrium geometries, dipole moments, and nuclear quadrupole coupling constants, critical for interpreting rotational-vibrational spectra .
- DFT : Density functional theory (e.g., B3LYP/6-311++G(d,p)) models reaction mechanisms (e.g., halogen exchange) and transition states, providing activation energies and regioselectivity insights .
- Molecular Dynamics : Simulates solvent effects and thermal stability, predicting decomposition pathways under varying conditions .
Q. How can contradictions in experimental vs. computational data on bond lengths or reaction energetics be resolved?
- Discrepancies often arise from approximations in computational models (e.g., basis set limitations) or experimental artifacts (e.g., solvent interactions). Hybrid approaches—combining high-level theory (CCSD(T)) with experimental anharmonic force field corrections—improve agreement for vibrational frequencies and rotational constants . Multi-technique validation (e.g., X-ray crystallography + DFT) is recommended for structural ambiguities .
Q. What strategies optimize the synthesis of stereoisomers or regioselective derivatives of this compound?
- Stereocontrol : Chiral catalysts (e.g., Pd-based systems) or low-temperature photochemical reactions can induce asymmetry in addition products .
- Regioselectivity : Electron-deficient dienophiles (e.g., maleic anhydride) preferentially react at the less hindered carbon, guided by Fukui function analysis from DFT .
Data Interpretation and Methodological Challenges
Q. How are anharmonic force fields and centrifugal distortion constants used to interpret high-resolution spectra?
- Anharmonic corrections derived from MP2/CCSD(T) calculations refine rotational constants (e.g., A, B, C) and quartic centrifugal distortion terms, enabling precise assignment of rovibrational transitions in microwave or FTIR spectra . This is critical for detecting trace isomers or decomposition products.
Q. What are the limitations of using this compound as a monomer in fluoropolymer synthesis, and how can side reactions be mitigated?
- Radical polymerization may be hindered by Br’s chain-transfer propensity, leading to low molecular weights. Controlled radical polymerization (RAFT or ATRP) with fluorine-compatible initiators (e.g., perfluoroalkyl iodides) improves yield . Side reactions (e.g., HBr elimination) are suppressed by inert atmospheres and scavengers (e.g., MgO) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
